2,2-Dimethyl-4-oxopentanenitrile

Description

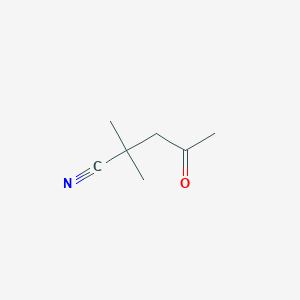

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJHGJBVGBKYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-4-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-Dimethyl-4-oxopentanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. This document details the core chemical principles, offers step-by-step experimental protocols for key methodologies, and presents quantitative data to inform reaction optimization. Visual diagrams of the synthetic pathways and experimental workflows are included to enhance understanding.

Introduction

This compound, a member of the β-ketonitrile class of compounds, is a versatile building block in synthetic organic chemistry.[1] Its structure, featuring a quaternary carbon center adjacent to a nitrile group and a ketone functionality, allows for a variety of chemical transformations.[1] The electron-withdrawing nature of both the nitrile and ketone groups activates the intervening α-carbon, making it a key synthon for the construction of more complex molecules, including heterocyclic compounds that are scaffolds for pharmaceuticals.

The primary challenge in synthesizing this compound lies in the efficient and selective formation of the gem-dimethyl motif at the C2 position. The most prevalent and effective strategy to achieve this is through the acylation of the anion of isobutyronitrile (2-methylpropanenitrile).[1]

Core Synthesis Pathway: Acylation of Isobutyronitrile Anion

The fundamental approach to synthesizing this compound involves a Claisen-type condensation reaction. This process can be broken down into two key steps:

-

Deprotonation: A strong base is used to deprotonate the α-carbon of isobutyronitrile, forming a stabilized carbanion (enolate).

-

Acylation: The resulting nucleophilic carbanion attacks an acetylating agent, leading to the formation of the target β-ketonitrile after an aqueous workup.

Two prominent methods for achieving this transformation are the classical thermal method and a modern microwave-assisted approach.

Pathway 1: Classical Thermal Synthesis

This method relies on traditional heating under reflux conditions and is adaptable from established procedures for similar β-ketonitriles. A highly relevant and detailed protocol is described in Chinese patent CN113185428B for the synthesis of 4-methyl-3-oxo-valeronitrile, which can be modified for the synthesis of the target molecule.[2]

Reaction Scheme:

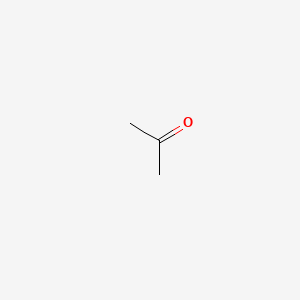

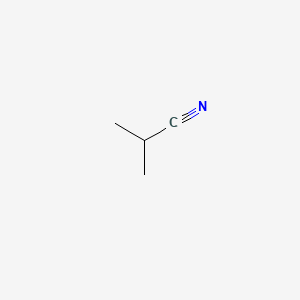

Caption: Classical thermal synthesis pathway for this compound.

Materials:

-

Isobutyronitrile

-

Ethyl Acetate (anhydrous)

-

Sodium Ethoxide

-

Toluene (anhydrous)

-

Hydrochloric Acid (e.g., 2 M solution)

-

Sodium Chloride (saturated solution)

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) and anhydrous toluene.

-

Addition of Reactants: While stirring, add isobutyronitrile (1.0 equivalent) to the suspension.

-

Acylation: Heat the mixture to reflux (approximately 110°C). Slowly add anhydrous ethyl acetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Continue refluxing for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Slowly add a hydrochloric acid solution to neutralize the reaction mixture to a pH of 6-7.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene or ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to remove the solvent.

-

The crude product can be further purified by vacuum distillation.

-

| Parameter | Value | Reference |

| Yield | >90% | Adapted from[2] |

| Purity | >98% | Adapted from[2] |

| Reactant Ratio | Isobutyronitrile : Sodium Ethoxide : Ethyl Acetate (1 : 1.2 : 1.1) | Adapted from[2] |

| Reaction Time | 3-4 hours | [2] |

| Reaction Temp. | Reflux (~110°C in Toluene) |

Pathway 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid and often more efficient alternative to classical heating. A study by Dallmann et al. outlines the synthesis of various β-ketonitriles using this technology, which can be applied to the synthesis of this compound.[3]

Reaction Scheme:

Caption: Microwave-assisted synthesis of this compound.

Materials:

-

Isobutyronitrile

-

Ethyl Acetate (anhydrous)

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF, anhydrous)

-

Hydrochloric Acid (dilute solution, e.g., 1 M)

-

Ethyl Acetate (for extraction)

-

Water

-

Sodium Sulfate (anhydrous)

-

Microwave synthesis reactor

-

10 mL microwave vials

Procedure:

-

Reaction Setup: In a 10 mL microwave vial, dissolve isobutyronitrile (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous THF.

-

Base Addition: Add potassium tert-butoxide (1.5 equivalents) to the solution.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture for 10 minutes at a suitable temperature (e.g., 100-120°C, to be optimized).

-

Workup:

-

After cooling, quench the reaction with a dilute solution of hydrochloric acid.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash with water.

-

Extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

-

Purification:

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

-

| Parameter | Value | Reference |

| Yield | 30-72% (variable based on substrates) | [3] |

| Purity | High, after chromatography | [3] |

| Reactant Ratio | Isobutyronitrile : Ethyl Acetate : K-tert-butoxide (1 : 1.2 : 1.5) | Adapted from[3] |

| Reaction Time | 10 minutes | [3] |

| Reaction Temp. | 100-120°C (in microwave reactor) | [3] |

Experimental Workflow Comparison

The choice between the classical thermal and microwave-assisted methods depends on available equipment, desired scale, and optimization priorities.

Caption: Comparison of experimental workflows for the two primary synthesis methods.

Conclusion

The synthesis of this compound is most effectively achieved through the acylation of the isobutyronitrile anion. This guide has presented two robust pathways: a classical thermal method suitable for larger-scale synthesis with potentially higher yields, and a rapid microwave-assisted method ideal for faster optimization and smaller-scale preparations. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient production of this key chemical intermediate.

References

2,2-Dimethyl-4-oxopentanenitrile chemical properties and structure

An In-depth Technical Guide to 2,2-Dimethyl-4-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile bifunctional molecule of significant interest in organic synthesis. Its unique structure, incorporating a ketone, a nitrile, and a quaternary gem-dimethyl group, provides a platform for a diverse range of chemical transformations. This document provides a comprehensive overview of its chemical properties, structure, and synthetic methodologies. It is intended to serve as a technical resource for professionals in research and development.

Chemical Properties and Identification

This compound is a small molecule featuring both a ketone and a nitrile functional group.[1] These groups, along with the sterically hindering gem-dimethyl group, dictate its chemical reactivity and physical properties.[1]

Identifiers and Descriptors

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 33235-13-1[1][2][4][5] |

| Molecular Formula | C₇H₁₁NO[1][2][4][5][6][7] |

| SMILES | CC(=O)CC(C)(C)C#N[2][5][6][7][8] |

| InChI | InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3[2][7] |

| InChIKey | XHJHGJBVGBKYJD-UHFFFAOYSA-N[1][2][7] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 125.17 g/mol [1][2][4][5][6] |

| Exact Mass | 125.084063974 Da[2] |

| Topological Polar Surface Area | 40.9 Ų[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 2[2] |

| Complexity | 161[2] |

Molecular Structure and Reactivity

The molecular architecture of this compound is central to its chemical behavior.[1] It is classified as a β-ketonitrile, where the nitrile and ketone groups are separated by a single carbon atom.[1]

Key Structural Features:

-

Ketone Group: Located at the C4 position, the carbonyl carbon is electrophilic and a site for nucleophilic addition.[1]

-

Nitrile Group: The nitrile group at C1 can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions.[1]

-

Gem-Dimethyl Group: Two methyl groups are attached to the C2 position, creating a quaternary carbon.[1] This feature provides steric hindrance and prevents deprotonation at the α-carbon to the nitrile.[1]

-

Activated Methylene Group: The C3 carbon, situated between the electron-withdrawing ketone and nitrile functionalities, is an activated methylene group, making its protons acidic and susceptible to deprotonation to form an enolate.[1]

The interplay of these functional groups makes it a valuable intermediate for synthesizing more complex molecules, including various heterocyclic compounds.[1]

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound presents the challenge of creating a quaternary carbon adjacent to a nitrile group.[1]

General Synthetic Approach: Enolate Acylation

A primary strategy for synthesizing this compound involves the acylation of the enolate of isobutyronitrile (2-methylpropanenitrile).[1]

Methodology:

-

Enolate Formation: Isobutyronitrile is treated with a strong base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperatures to deprotonate the α-carbon, forming the corresponding lithium enolate. The presence of two methyl groups on the α-carbon ensures the formation of a single, specific enolate.[1]

-

Acylation: The enolate solution is then reacted with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group, forming the β-ketonitrile structure.[1]

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically using column chromatography or distillation.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, sharp absorption bands corresponding to the key functional groups. A structurally similar isomer, 4,4-dimethyl-5-oxo-pentanenitrile, shows these characteristic absorptions.[1]

-

Mass Spectrometry (MS): GC-MS data for this compound is available, which can be used to determine its molecular weight and fragmentation pattern for structural elucidation.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While public database entries do not detail specific NMR data, ¹H and ¹³C NMR spectroscopy would be critical for confirming the carbon skeleton and the chemical environment of the protons.

-

X-ray Crystallography: Obtaining a single crystal for X-ray diffraction could be challenging if the compound is a liquid at room temperature.[1] However, this technique would provide the most definitive three-dimensional structural data.[1]

Applications in Synthesis

This compound serves as a valuable building block in organic chemistry.[1] Its bifunctional nature allows for its use in the synthesis of a variety of more complex molecules.

Agrochemical Intermediates

This compound and its derivatives are important intermediates in the agrochemical industry. For instance, structurally related starting materials like isobutyronitrile are used in the synthesis of potent fungicides such as metconazole, a broad-spectrum triazole fungicide.[1] The synthesis of key intermediates for such fungicides can involve alkylation and cyclization reactions of molecules with the β-ketonitrile motif.[1]

Safety and Handling

Based on GHS classifications, this compound is considered hazardous.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2][5]

-

Precautions: Appropriate personal protective equipment (PPE), such as gloves and eye protection, should be worn.[5] Work should be conducted in a well-ventilated area.

This product is intended for research use only and is not for human or veterinary use.[1][5]

References

- 1. This compound | 33235-13-1 | Benchchem [benchchem.com]

- 2. This compound | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Given the structure: Structure Select the correct IUPAC name of the com.. [askfilo.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 33235-13-1 | IBA23513 [biosynth.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 8. 33235-13-1|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-4-oxopentanenitrile (CAS No. 33235-13-1), a versatile building block in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic methods. The data presented here is a compilation of predicted and publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show three distinct singlets, reflecting the symmetry of the molecule.

| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| -C(CH ₃)₂ | ~1.3 | Singlet | 6H |

| -C(=O)CH ₃ | ~2.2 | Singlet | 3H |

| -CH ₂- | ~2.9 | Singlet | 2H |

¹³C NMR Data (Predicted)

The carbon NMR spectrum is predicted to display five unique signals, corresponding to the different carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (δ ppm) |

| -C (=O)CH₃ | ~208 |

| -C ≡N | ~120 |

| -C H₂- | ~50 |

| -C (CH₃)₂ | ~35 |

| -C(C H₃)₂ | ~25 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the nitrile and ketone moieties. Publicly available information indicates a vapor phase IR spectrum is available through SpectraBase.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Nitrile (C≡N) | 2260 - 2200 | Sharp, medium intensity absorption band. |

| Ketone (C=O) | ~1715 | Strong, sharp absorption band. |

| C-H Stretch | 3000 - 2850 | Vibrations from methyl and methylene groups. |

| C-H Bend | 1465 - 1365 | Vibrations from methyl and methylene groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. A GC-MS spectrum is noted as being available in public databases. The predicted fragmentation pathways offer insight into the molecule's stability and structure.

| m/z (predicted) | Proposed Fragment Ion | Description |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 110 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 82 | [M - COCH₃]⁺ | Loss of an acetyl radical. |

| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The sample should be fully dissolved to ensure a homogeneous solution.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

FT-IR Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile solvent. Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern can then be analyzed to deduce the structure of the molecule.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

In-depth Technical Guide: 2,2-Dimethyl-4-oxopentanenitrile

CAS Number: 33235-13-1 IUPAC Name: 2,2-Dimethyl-4-oxopentanenitrile

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound is a member of the β-ketonitrile class of compounds, characterized by a ketone and a nitrile functional group separated by a methylene group.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33235-13-1 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₁₁NO | [1][2][3] |

| Molecular Weight | 125.17 g/mol | [2][3] |

| Synonyms | 2,2-dimethyl4-oxopentanenitrile, RefChem:441366, SCHEMBL1233417 | [2] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Density | Not available | [4] |

| Purity (Typical) | ≥95% | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral features are detailed below.

| Spectroscopy | Feature | Chemical Shift / Frequency |

| ¹H NMR | gem-dimethyl group (s, 6H) | δ 1.2–1.4 ppm |

| Methylene group (s, 2H) | - | |

| Acetyl group (s, 3H) | - | |

| ¹³C NMR | Nitrile carbon (C≡N) | ~120 ppm |

| Ketone carbonyl (C=O) | ~205-220 ppm | |

| IR Spectroscopy | Ketone carbonyl (C=O) stretch | ~2050 cm⁻¹ |

| Mass Spectrometry | GC-MS data available | - |

Note: The methylene and acetyl proton chemical shifts are not specified in the search results. Further experimental data is required for precise assignment.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the acylation of the isobutyronitrile anion.[1] This method leverages the formation of a stable carbanion at the α-position to the nitrile, which then acts as a nucleophile.

General Experimental Protocol: Acylation of Isobutyronitrile

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the high-yielding acylation of nitrile anions with unactivated esters can be adapted. This typically involves the use of a strong, non-nucleophilic base to deprotonate the nitrile.

Key Steps:

-

Anion Formation: Isobutyronitrile is treated with a strong base, such as potassium tert-butoxide (KOt-Bu) or sodium amide, in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).[5] The reaction is typically performed at ambient or reduced temperatures.

-

Acylation: An acetylating agent, such as ethyl acetate, is added to the solution containing the isobutyronitrile anion. The anion undergoes nucleophilic acyl substitution at the ester carbonyl, forming the β-ketonitrile.

-

Work-up and Purification: The reaction is quenched with an aqueous acid solution. The product is then extracted with an organic solvent. Purification is commonly achieved through vacuum distillation or column chromatography on silica gel.

A visual representation of this synthetic workflow is provided below.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the presence of two reactive functional groups.[1]

Key Reactive Sites:

-

Ketone Carbonyl: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, allowing for reactions such as reductions, Grignard additions, and Wittig reactions.

-

Methylene Protons (α to ketone): The protons on the carbon adjacent to the ketone (C3) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems.

A diagram illustrating the key reactive sites is shown below.

Caption: Key reactive sites of this compound.

Applications in Agrochemicals

A significant application of this compound is as an intermediate in the synthesis of the broad-spectrum triazole fungicide, metconazole.[1] Structurally related precursors undergo a series of transformations, including alkylation and cyclization, where the gem-dimethyl group is a key structural motif that is incorporated into the final product.[1]

Applications in Heterocyclic Chemistry

As a β-ketonitrile, this compound is a precursor for a variety of heterocyclic compounds.[6] These include, but are not limited to, pyrazoles, pyridines, and isoxazoles, which are important scaffolds in medicinal chemistry.[6][7]

Biological and Pharmacological Relevance

While there is no specific data on the biological activity of this compound, the broader class of β-ketonitriles is of significant interest to the pharmaceutical industry. Derivatives of β-ketonitriles have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents.[6] Their utility as versatile synthetic intermediates allows for the generation of diverse molecular libraries for drug discovery programs.[6]

Safety Information

This compound is classified as hazardous. The following GHS hazard statements apply:

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | 33235-13-1 | Benchchem [benchchem.com]

- 2. This compound | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Solubility Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-4-oxopentanenitrile. Due to the limited availability of specific experimental quantitative data in publicly accessible literature, this guide focuses on a qualitative and predictive assessment of solubility in a range of common laboratory solvents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided, alongside a visual representation of the experimental workflow.

Introduction to this compound

This compound is a bifunctional organic compound featuring a nitrile (-C≡N) group and a ketone (C=O) group.[1] Its structure, which includes a quaternary carbon center with two methyl groups, influences its physical and chemical properties, including its solubility. The presence of both a polar nitrile and a polar ketone group, combined with a nonpolar hydrocarbon backbone, results in a molecule with moderate overall polarity. Understanding its solubility is crucial for its application in organic synthesis, purification, and as a potential scaffold in drug discovery.

Predicted Solubility of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[2][3] The solubility of this compound is therefore dependent on the balance between its polar functional groups and its nonpolar alkyl structure.

The nitrile and ketone functionalities can act as hydrogen bond acceptors with protic solvents and participate in dipole-dipole interactions with other polar molecules.[4][5][6][7][8] However, the C7 hydrocarbon skeleton, including the gem-dimethyl group, contributes to its nonpolar character.[9] Lower molecular weight nitriles and ketones are generally soluble in water, but solubility decreases as the carbon chain length increases.[6][7][8][10][11]

Based on these principles, a qualitative prediction of the solubility of this compound in various solvents is presented in the table below.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Insoluble | The presence of a seven-carbon hydrocarbon backbone likely outweighs the solubilizing effect of the polar nitrile and ketone groups, which can act as hydrogen bond acceptors.[6][7][9] |

| Methanol | Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding with the nitrile and ketone groups, and its smaller alkyl group can better accommodate the nonpolar part of the solute. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |

| Polar Aprotic | Acetone | Very Soluble | As a polar aprotic solvent with a carbonyl group, acetone is expected to be an excellent solvent due to favorable dipole-dipole interactions and its ability to solvate both polar and nonpolar parts of the molecule.[11] |

| Acetonitrile | Very Soluble | The "like dissolves like" principle strongly applies here, as both the solvent and solute contain a nitrile group, leading to strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it a good solvent for many organic compounds. | |

| Nonpolar | Toluene | Moderately Soluble | Toluene is a nonpolar aromatic solvent. The nonpolar hydrocarbon portion of this compound will have favorable van der Waals interactions with toluene. |

| Hexane | Low to Insoluble | Hexane is a very nonpolar solvent. The polar functional groups of the solute will have weak interactions with hexane, likely leading to poor solubility.[3] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (solute)

-

Selected solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have undissolved solid remaining at the bottom.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for several hours to let the excess solid settle.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume or mass of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4. Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. This compound | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Reactivity Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-4-oxopentanenitrile is a versatile bifunctional organic compound featuring a ketone and a nitrile group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds and complex molecular scaffolds relevant to the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive overview of its reactivity, supported by available experimental data and detailed protocols.

Physicochemical Properties

This compound, with the molecular formula C₇H₁₁NO, possesses a molecular weight of 125.17 g/mol .[1] Its structure is characterized by a pentanenitrile backbone with a ketone at the 4-position and two methyl groups at the 2-position, creating a quaternary carbon center adjacent to the nitrile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 33235-13-1 | [1] |

| Appearance | Powder or liquid | |

| Purity | >97% (typical) |

Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | A sharp singlet for the six protons of the gem-dimethyl groups. Signals for the methylene and methyl protons adjacent to the carbonyl group. |

| ¹³C NMR | A signal for the nitrile carbon (~120 ppm), the carbonyl carbon (>200 ppm), the quaternary carbon, and the carbons of the methyl and methylene groups. |

| IR Spectroscopy | A sharp, medium intensity absorption band for the nitrile (C≡N) stretch around 2260-2200 cm⁻¹. A strong absorption for the ketone (C=O) stretch around 1725-1705 cm⁻¹. |

GC-MS and vapor phase IR spectra are available in the PubChem database.[2] Vendors of this compound also indicate the availability of NMR, HPLC, and LC-MS data upon request.[3][4]

Synthesis

The primary synthetic route to this compound is through the acylation of the anion of isobutyronitrile (2-methylpropanenitrile).[5] The presence of two methyl groups on the α-carbon of isobutyronitrile ensures the formation of a single enolate, simplifying the reaction.

General Experimental Protocol: Acylation of Isobutyronitrile Anion

This protocol is a representative procedure for the synthesis of β-ketonitriles and can be adapted for this compound.

Materials:

-

Isobutyronitrile

-

Strong base (e.g., Sodium amide (NaNH₂), Lithium diisopropylamide (LDA))

-

Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)

-

Anhydrous aprotic solvent (e.g., Diethyl ether, Tetrahydrofuran (THF))

-

Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen atmosphere)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve isobutyronitrile in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C for LDA, or as appropriate for the chosen base).

-

Slowly add the strong base to the solution to generate the carbanion. Stir the mixture at this temperature for a specified time to ensure complete deprotonation.

-

Add the acetylating agent dropwise to the cooled solution of the carbanion.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of an appropriate quenching agent (e.g., ammonium chloride).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the nitrile. The quaternary carbon at the 2-position is not amenable to deprotonation, meaning reactions at the α-carbon to the nitrile are not feasible.[5] However, the α-protons adjacent to the ketone (at C-3) are acidic and can be removed by a base to form an enolate.

Reactions at the Ketone Group

The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic addition.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol, 2,2-dimethyl-4-hydroxypentanenitrile, using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitrile group.

-

Nucleophilic Addition: The ketone can undergo addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reactions at the Nitrile Group

The nitrile group can undergo a variety of transformations.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2,2-dimethyl-4-oxopentanoic acid) under acidic or basic conditions.

-

Reduction: The nitrile group can be reduced to a primary amine (5-amino-2,2-dimethyl-2-pentanone) using reducing agents like LiAlH₄ or through catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.

Use in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly pyrazoles, which are important scaffolds in medicinal chemistry.

4.3.1. Synthesis of Pyrazole Derivatives

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with hydrazine or its derivatives.

General Experimental Protocol: Pyrazole Synthesis

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Solvent (e.g., Ethanol, Acetic acid)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add hydrazine hydrate (or the substituted hydrazine) to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. According to available safety data, it is harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations at both the ketone and nitrile moieties, providing access to a diverse array of more complex molecules. The synthetic routes to and from this compound are generally straightforward, employing standard organic chemistry reactions. Its utility in the synthesis of heterocycles, particularly pyrazoles, highlights its importance for researchers in drug discovery and materials science. Further exploration of its reactivity is likely to uncover new synthetic applications.

References

Navigating the Safety Profile of 2,2-Dimethyl-4-oxopentanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known potential hazards and safety information for 2,2-Dimethyl-4-oxopentanenitrile (CAS No. 33235-13-1). The information presented herein is intended to support risk assessments and the implementation of appropriate safety protocols in a laboratory or industrial setting. This document consolidates available data on the substance's physical, chemical, and toxicological properties, alongside guidance on safe handling, storage, and emergency procedures.

Core Safety and Hazard Information

This compound is classified as a substance with multiple health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding the substance's behavior and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C7H11NO | PubChem[1], CymitQuimica[2] |

| Molecular Weight | 125.17 g/mol | PubChem[1], CymitQuimica[2] |

| CAS Number | 33235-13-1 | PubChem[1] |

| Appearance | Liquid | Enamine STORE[3] |

| Purity | Min. 95% | CymitQuimica[2] |

| Storage Temperature | Room Temperature | Enamine STORE[3] |

| InChIKey | XHJHGJBVGBKYJD-UHFFFAOYSA-N | PubChem[1], Chemical Synthesis Database[4] |

| SMILES | CC(=O)CC(C)(C)C#N | PubChem[1], Chemical Synthesis Database[4] |

Toxicological Data

The available acute toxicity data for this compound is summarized in the following table. These values are critical for assessing the potential health risks associated with acute exposure.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 283 mg/kg | TCI Chemicals[5] |

| LD50 | Guinea Pig | Dermal | >1 g/kg | TCI Chemicals[5] |

GHS Hazard Classification

The GHS classification provides a standardized framework for communicating the hazards of chemical substances.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Specific target organ toxicity (single exposure) | 3 | Target Organs - Respiratory system[6] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, such studies are typically conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing: The reported oral LD50 value of 283 mg/kg in rats was likely determined following a protocol similar to the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).[7] This method involves a stepwise procedure where the substance is administered orally to a small group of animals at a defined dose.[7] Observations for mortality and clinical signs of toxicity are made over a period of 14 days.[4] The procedure is designed to estimate the LD50 with the use of a minimal number of animals.[7]

Acute Dermal Toxicity and Skin Irritation Testing: The dermal LD50 and skin irritation potential are likely assessed using methods analogous to OECD Test Guideline 402 (Acute Dermal Toxicity) and OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). For skin irritation, the substance is applied to the shaved skin of an animal (often a rabbit) and observed for signs of erythema and edema over a set period.[8]

Hazard Management Workflow

The following diagram illustrates a logical workflow for managing the hazards associated with this compound, from initial identification to ongoing review.

Caption: Hazard management workflow for this compound.

Safe Handling and Storage

Handling: Use this substance only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong acids and oxidizing agents.[5][6]

First Aid Measures

In case of exposure, seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[9]

Spill and Disposal Procedures

Spill: In the event of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6] Ensure adequate ventilation.

Disposal: Dispose of this substance and its container in accordance with all applicable local, state, and federal regulations.

This guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment specific to the intended use. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS Acute Oral Toxicity : Up-and-Down Procedure | Semantic Scholar [semanticscholar.org]

- 3. fda.gov [fda.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. sterlab-store.com [sterlab-store.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemview.epa.gov [chemview.epa.gov]

Commercial availability and suppliers of 2,2-Dimethyl-4-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-Dimethyl-4-oxopentanenitrile, a versatile building block in organic synthesis. This document covers its commercial availability, key chemical properties, and its utility in the synthesis of valuable heterocyclic compounds.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. It is typically supplied for research and development purposes. Below is a summary of key suppliers and their available product specifications.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Contact Information |

| Benchchem | B2769413 | - | - | Not specified |

| Biosynth | IBA23513 | - | Custom | --INVALID-LINK-- |

| CymitQuimica | 3D-IBA23513 | Min. 95% | 100mg, 1g | --INVALID-LINK--[1] |

| BLD Pharm | 33235-13-1 | - | - | --INVALID-LINK--[2] |

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 33235-13-1 | PubChem[3], CymitQuimica[1], Biosynth[4] |

| Molecular Formula | C₇H₁₁NO | PubChem[3], CymitQuimica[1], Biosynth[4] |

| Molecular Weight | 125.17 g/mol | PubChem[3], CymitQuimica[1], Biosynth[4] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CC(=O)CC(C)(C)C#N | PubChem[3], Biosynth[4] |

| Physical Description | Not specified, likely a liquid or low-melting solid | - |

| Solubility | Not specified | - |

Synthesis and Experimental Protocols

This compound belongs to the class of β-ketonitriles.[5] A general and key synthetic strategy for this class of compounds is the acylation of a nitrile anion.[5][6] Specifically for this compound, a feasible approach involves the acylation of the anion of isobutyronitrile (2-methylpropanenitrile).[5]

Representative Experimental Protocol for the Synthesis of β-Ketonitriles (Adapted for this compound):

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

-

Isobutyronitrile

-

An appropriate acetylating agent (e.g., ethyl acetate)

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the acetylating agent (e.g., ethyl acetate, 1.0 equivalent) in anhydrous THF.

-

Add isobutyronitrile (1.0-1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add potassium tert-butoxide (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds.

Synthesis of Pyrazole Derivatives

β-Ketonitriles are common precursors for the synthesis of pyrazole derivatives through condensation reactions with hydrazine or its derivatives.[5][8][9]

Generalized Experimental Protocol for Pyrazole Synthesis:

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid (as solvent)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add hydrazine hydrate or a substituted hydrazine (1.0-1.1 equivalents) to the solution.

-

The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Intermediate in Agrochemical Synthesis

This compound and its structural analogs serve as intermediates in the synthesis of agrochemicals. For instance, isobutyronitrile, a precursor to this compound, is a starting material for the synthesis of the fungicide metconazole.[5]

Signaling Pathways and Biological Activity

Based on the available literature, this compound is primarily utilized as a chemical intermediate in organic synthesis. There is currently no significant published research detailing its involvement in specific biological signaling pathways or its use as a lead compound in drug development. Some preliminary research has suggested potential antimicrobial activity and interaction with P-glycoprotein, but these findings are not extensively documented.[5]

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic utility of this compound as a building block.

Caption: General synthetic route and application of this compound.

Logical Relationship of Synthetic Steps

This diagram outlines the logical progression from starting materials to a key application of the target compound.

Caption: Logical workflow from precursors to pyrazole synthesis.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 33235-13-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 33235-13-1 | IBA23513 [biosynth.com]

- 5. This compound | 33235-13-1 | Benchchem [benchchem.com]

- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. provost.utsa.edu [provost.utsa.edu]

- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols: 2,2-Dimethyl-4-oxopentanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-dimethyl-4-oxopentanenitrile, a versatile building block in organic chemistry. This document details its preparation, key reactions, and potential applications in the synthesis of valuable molecules, including heterocyclic compounds and agrochemical intermediates.

Introduction

This compound, a β-ketonitrile, is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a ketone and a nitrile.[1] The gem-dimethyl group at the α-position to the nitrile offers unique steric and electronic properties that can be exploited in various chemical transformations. This document outlines detailed protocols for its synthesis and its application in the construction of pyrazole derivatives and as a potential precursor in the synthesis of agrochemicals like metconazole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO | [2][3] |

| Molecular Weight | 125.17 g/mol | [2][3] |

| CAS Number | 33235-13-1 | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| SMILES | CC(=O)CC(C)(C)C#N | [4] |

| InChIKey | XHJHGJBVGBKYJD-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is effectively achieved through the acylation of the anion of isobutyronitrile with an appropriate acetylating agent. A general and high-yielding procedure for the synthesis of β-ketonitriles has been reported and can be adapted for this specific target.

Experimental Protocol: Acylation of Isobutyronitrile

This protocol is based on a general procedure for the high-yielding preparation of β-ketonitriles.

Reaction Scheme:

Materials:

-

Isobutyronitrile

-

Ethyl acetate (or another suitable acetylating agent)

-

Potassium tert-butoxide (KOt-Bu) or Potassium tert-amyl oxide (KOt-Amyl)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of isobutyronitrile (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium tert-butoxide or potassium tert-amyl oxide (1.1 - 1.5 equiv) in THF dropwise.

-

Stir the resulting mixture at room temperature for 15-30 minutes to ensure complete formation of the nitrile anion.

-

To this mixture, add ethyl acetate (1.2 - 2.0 equiv) dropwise.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl solution until the mixture is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

The following table provides representative yields for the acylation of various nitriles with esters to form β-ketonitriles, demonstrating the general applicability of this method.

| Nitrile | Ester | Base | Time (h) | Temperature (°C) | Yield (%) |

| Phenylacetonitrile | Ethyl acetate | KOt-Amyl | 0.3 | rt | 95 |

| Isobutyronitrile | Ethyl benzoate | KOt-Amyl | 1 | 60 | 92 |

| Cyclohexyl cyanide | Ethyl acetate | KOt-Amyl | 24 | 60 | 88 |

Data adapted from a representative procedure for β-ketonitrile synthesis.

Applications in Heterocyclic Synthesis: Pyrazoles

β-Ketonitriles are excellent precursors for the synthesis of a variety of heterocyclic compounds. One of the most common applications is the synthesis of aminopyrazoles through condensation with hydrazine.

Experimental Protocol: Synthesis of 5-methyl-3-(propan-2-yl) -1H-pyrazol-4-amine

This is a representative protocol for the synthesis of a pyrazole derivative from this compound and hydrazine.

Reaction Scheme:

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 - 1.5 equiv) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture at reflux for 4-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Application in Agrochemical Synthesis: Metconazole Intermediate

The patented process involves the formation of 5-cyano-2,2-dimethylcyclopentanone, which is then alkylated with 4-chlorobenzyl chloride.

Synthetic Workflow for a Metconazole Intermediate

The following diagram illustrates a patented synthetic route to a key intermediate of metconazole starting from isobutyronitrile.

References

- 1. provost.utsa.edu [provost.utsa.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]

- 4. chim.it [chim.it]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

The Use of 2,2-Dimethyl-4-oxopentanenitrile in Cyanation Reactions: A Review of Available Protocols

For Researchers, Scientists, and Drug Development Professionals

Currently, there are no established and publicly available protocols detailing the use of 2,2-Dimethyl-4-oxopentanenitrile as a primary cyanating agent in organic synthesis. A comprehensive review of scientific literature and chemical databases reveals a lack of specific application notes or detailed experimental procedures for its use in cyanation reactions, such as the cyanation of aryl halides.

While this compound is a known chemical compound, its role as a versatile building block in organic synthesis is primarily theoretical at this stage, based on its constituent functional groups. The presence of a ketone and a nitrile group suggests potential for various chemical transformations, but its application as a direct source of the cyanide group in cross-coupling reactions has not been documented in the reviewed literature.

Researchers in the field of drug development and organic synthesis typically rely on well-established cyanating agents for the introduction of nitrile functionalities into molecules. These include, but are not limited to, inorganic cyanides like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), as well as organic cyanide sources such as acetone cyanohydrin and dimethylmalononitrile. These reagents have been extensively studied, and detailed protocols for their use in palladium- and nickel-catalyzed cyanation reactions are widely available.

The scientific community continues to explore new and safer cyanating agents to overcome the toxicity and handling challenges associated with traditional cyanide sources. However, based on the current body of accessible scientific literature, this compound has not yet emerged as a documented reagent for this purpose.

Therefore, professionals seeking to perform cyanation reactions are advised to consult protocols for established cyanating agents. Future research may explore the potential of this compound in this capacity, but at present, no experimental data or methodologies are available to support its use.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,2-Dimethyl-4-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,2-dimethyl-4-oxopentanenitrile as a versatile precursor. This β-ketonitrile offers a valuable building block for the construction of diverse and potentially bioactive molecular scaffolds.

Introduction

This compound is a bifunctional molecule containing both a ketone and a nitrile group. This unique structural feature allows for a variety of cyclization and condensation reactions to form a range of heterocyclic systems, including pyrazoles, pyrimidines, and pyridines. The gem-dimethyl group provides steric hindrance and can influence the regioselectivity of certain reactions, making it an interesting starting material for generating novel chemical entities in drug discovery and development.

Synthesis of Pyrazole Derivatives

The reaction of β-ketonitriles with hydrazine or its derivatives is a well-established method for the synthesis of 5-aminopyrazoles. The following protocol details the synthesis of 5-amino-3-(2,2-dimethyl-3-oxobutyl)-1H-pyrazole from this compound.

Reaction Scheme: Pyrazole Synthesis

Caption: Synthesis of a 5-aminopyrazole derivative.

Experimental Protocol: Synthesis of 5-Amino-3-(2,2-dimethyl-3-oxobutyl)-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-amino-3-(2,2-dimethyl-3-oxobutyl)-1H-pyrazole.

Quantitative Data Summary

| Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 5-Amino-3-(2,2-dimethyl-3-oxobutyl)-1H-pyrazole | This compound, Hydrazine Hydrate | Ethanol | 4-6 | Reflux | 85-95 |

Synthesis of Pyrimidine Derivatives

β-Ketonitriles can undergo condensation with guanidine salts to yield 2-aminopyrimidine derivatives. This protocol outlines the synthesis of 2-amino-4-methyl-6-(1,1-dimethyl-3-oxobutyl)pyrimidine.

Reaction Scheme: Pyrimidine Synthesis

Caption: Synthesis of a 2-aminopyrimidine derivative.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(1,1-dimethyl-3-oxobutyl)pyrimidine

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

-

Add guanidine hydrochloride (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield the desired 2-aminopyrimidine derivative.

Quantitative Data Summary

| Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Amino-4-methyl-6-(1,1-dimethyl-3-oxobutyl)pyrimidine | This compound, Guanidine Hydrochloride, Sodium Ethoxide | Ethanol | 8-12 | Reflux | 60-75 |

Synthesis of Pyridine Derivatives

Multicomponent reactions are a powerful tool for the synthesis of highly substituted pyridines. This protocol describes a one-pot synthesis of a 2-amino-3-cyanopyridine derivative from this compound, an aldehyde, and malononitrile.

Reaction Scheme: Pyridine Synthesis (Multicomponent)

Caption: Multicomponent synthesis of a substituted pyridine.

Experimental Protocol: One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

-

Heat the reaction mixture to reflux and stir for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data Summary

| Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Substituted 2-Amino-3-cyanopyridine | This compound, Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Ethanol | 6-8 | Reflux | 70-85 |

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the general workflow for utilizing this compound as a precursor for the synthesis of different heterocyclic scaffolds.

Caption: Synthetic pathways from the precursor.

These protocols provide a foundation for the exploration of this compound as a versatile precursor in heterocyclic synthesis. The reaction conditions can be further optimized to improve yields and explore the synthesis of a wider range of derivatives for potential applications in drug discovery and materials science.

Mechanism of action of 2,2-Dimethyl-4-oxopentanenitrile in specific reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action and synthetic utility of 2,2-Dimethyl-4-oxopentanenitrile. The information is intended to guide researchers in exploring its potential in organic synthesis and drug discovery.

Chemical Properties and Reactivity

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₁NO

-

Molecular Weight: 125.17 g/mol

-

CAS Number: 33235-13-1

This compound is a β-ketonitrile, a class of compounds characterized by a ketone and a nitrile group separated by a methylene group. The key structural feature of this molecule is the quaternary carbon at the 2-position, bearing two methyl groups. This gem-dimethyl group sterically hinders reactions at the α-carbon (C3) and prevents enolization towards the nitrile group, thus directing its reactivity towards the ketone moiety and the nitrile group itself.

The electron-withdrawing nature of both the ketone and nitrile functionalities makes the protons on the methyl group adjacent to the carbonyl (C5) and the methylene group (C3) acidic, although the latter is less accessible for deprotonation due to the adjacent quaternary center. This unique structural arrangement makes this compound a versatile building block for the synthesis of various heterocyclic compounds and as an intermediate in the preparation of agrochemicals.

Mechanism of Action in Specific Reactions

Synthesis of Pyrazole Derivatives via Cyclocondensation

β-Ketonitriles are valuable precursors for the synthesis of pyrazole derivatives through condensation reactions with hydrazine and its derivatives. The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon, followed by an intramolecular cyclization and dehydration.

Proposed Mechanism:

-

Nucleophilic Attack: One nitrogen atom of hydrazine attacks the carbonyl carbon of this compound.

-

Intermediate Formation: A tetrahedral intermediate is formed, which then undergoes proton transfer.

-

Cyclization: The second nitrogen atom of the hydrazine intermediate performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

-

Imino-pyrazole Intermediate: An imino-pyrazole intermediate is formed.

-

Tautomerization and Aromatization: The intermediate tautomerizes to form the stable aromatic pyrazole ring.

Caption: Reaction workflow for pyrazole synthesis.

Intermediate in Agrochemical Synthesis: Metconazole

This compound serves as a precursor for the synthesis of key intermediates used in the production of fungicides like metconazole. A crucial intermediate for metconazole synthesis is 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone. While a direct conversion is not straightforward, a plausible synthetic route involves the conversion of the ketonitrile to a dinitrile, followed by an intramolecular Thorpe-Ziegler cyclization.

Logical Workflow for Intermediate Synthesis:

-

Conversion to Dinitrile: The ketone functionality of this compound would first need to be converted to a nitrile group. This is a multi-step process and not a direct conversion. A more common approach is to start from a related dinitrile, 2,2-dimethyladiponitrile.

-

Thorpe-Ziegler Cyclization: 2,2-dimethyladiponitrile undergoes a base-catalyzed intramolecular cyclization to form a cyclic β-enaminonitrile.

-

Hydrolysis: The resulting cyclic intermediate is then hydrolyzed under acidic conditions to yield 5-cyano-2,2-dimethylcyclopentanone.

-

Alkylation: The cyclopentanone intermediate is alkylated with 4-chlorobenzyl chloride.

-

Decarboxylation: The final step involves the removal of the cyano group to yield 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.

Caption: Synthetic workflow to a metconazole intermediate.

Experimental Protocols

Protocol for the Synthesis of 3-tert-Butyl-5-methylpyrazole